molecular formula C16H24N2O B5404166 N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide

N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide

Cat. No. B5404166
M. Wt: 260.37 g/mol
InChI Key: OOSTVXNJUIMHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide, also known as NEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEP belongs to the class of compounds known as piperidines and has been investigated for its analgesic and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide acts on the central nervous system to produce its analgesic effects. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to inhibit the reuptake of norepinephrine and serotonin, two neurotransmitters involved in the regulation of pain perception. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to produce several biochemical and physiological effects. In animal studies, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to increase levels of dopamine and serotonin in the brain. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to reduce levels of inflammatory cytokines, such as interleukin-6, in animal models of inflammation. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has also been shown to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments is its high purity. The synthesis method used to produce N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide yields a product with a high degree of purity, making it ideal for use in experiments that require precise control of the chemical composition of the compound. However, one limitation of using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide to animals or to use it in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide. One direction is to investigate the potential use of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide as a treatment for neuropathic pain. Neuropathic pain is a type of chronic pain that is difficult to treat with currently available medications. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's ability to modulate pain signaling pathways makes it a promising candidate for the development of new neuropathic pain treatments.
Another potential future direction for research on N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is to investigate its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases such as multiple sclerosis. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's ability to reduce levels of inflammatory cytokines makes it a promising candidate for the development of new treatments for these conditions.
Conclusion
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of pain and inflammation. The synthesis method used to produce N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide yields a high purity product, making it ideal for use in lab experiments. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's mechanism of action involves modulation of pain signaling pathways and reduction of inflammatory cytokines. While there are limitations to using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments, there are several potential future directions for research on this compound, including its use as a treatment for neuropathic pain and autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide involves the reaction of 4-ethylbenzoyl chloride with 2-methylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then treated with acetic anhydride to form N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide. This method has been reported to yield a high purity product and has been used in several studies investigating the properties of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is its use as an analgesic. Several studies have reported that N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide exhibits analgesic effects in animal models of pain. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-14-7-9-15(10-8-14)17-16(19)12-18-11-5-4-6-13(18)2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSTVXNJUIMHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide

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